rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol
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Overview
Description
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol: is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic ring system.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via hydroxylation reactions, often using osmium tetroxide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation processes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding diols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving bicyclic systems. It serves as a model substrate for understanding the mechanisms of enzymatic transformations.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to create analogs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of functionalized materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the oxo group acts as an electrophile, facilitating the formation of new bonds. In reduction reactions, the compound can accept electrons, leading to the formation of hydroxyl groups. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol
- rac-tert-butyl N-[(1R,2R,5S)-9-oxobicyclo[3.3.1]nonan-2-yl]carbamate
Uniqueness
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is unique due to its specific stereochemistry and the presence of both an oxo and a hydroxyl group within a bicyclic framework. This combination of features makes it particularly versatile in synthetic applications, allowing for a wide range of chemical transformations.
Properties
CAS No. |
31598-90-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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